Synucleozid

Descripción general

Descripción

Novel potent inhibitor of SNCA translation, selectively targeting the messenger RNA that encodes α-synuclein protein and selectively inhibits its translation

Actividad Biológica

Synucleozid is a novel small molecule designed to target the messenger RNA (mRNA) of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. The compound operates by binding to the structured iron-responsive element (IRE) within the 5' untranslated region (UTR) of the SNCA mRNA, inhibiting its translation and thereby reducing α-synuclein protein levels. This mechanism positions this compound as a promising therapeutic candidate for conditions characterized by α-synuclein aggregation.

Targeting α-Synuclein mRNA

The primary action of this compound involves the stabilization of the IRE in SNCA mRNA, which prevents ribosome assembly and subsequent translation into α-synuclein protein. Research has shown that:

- Binding Affinity : this compound exhibits a binding affinity with an effective concentration () of approximately 2.9 µM, demonstrating its capability to selectively bind to the IRE structure in vitro .

- Selectivity : It has been confirmed that this compound does not affect the translation of other IRE-containing mRNAs, such as those coding for ferritin or amyloid precursor protein (APP), indicating a high degree of selectivity .

Conversion to RiboTAC

To enhance its potency, this compound was modified into a ribonuclease-targeting chimera (RiboTAC), named Syn-RiboTAC. This modification allows for more effective degradation of SNCA mRNA, providing up to fivefold greater cytoprotective effects compared to its predecessor . The RiboTAC approach utilizes endogenous nucleases to target and degrade specific RNA sequences, which is particularly advantageous in treating diseases associated with "undruggable" proteins like α-synuclein.

In Vitro Studies

In vitro experiments have demonstrated that:

- Reduction of Protein Levels : Treatment with this compound results in a significant decrease in α-synuclein protein levels by reducing the amount of SNCA mRNA loaded into polysomes .

- Cytotoxicity Assessment : No significant cytotoxic effects were observed in SH-SY5Y cells treated with this compound, confirming its safety profile during cellular assays .

Transcriptome and Proteome Analysis

Comprehensive studies involving transcriptome and proteome analyses have shown that:

- Common Targets : Both this compound and small interfering RNA (siRNA) targeting α-synuclein share approximately 53 target proteins, suggesting similar mechanisms of action .

- Gene Expression Rescue : The application of Syn-RiboTAC has been associated with the restoration of expression levels for nearly 50% of genes that were aberrantly expressed in patient-derived dopaminergic neurons .

Case Study 1: Efficacy in Cellular Models

In a controlled study using human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, both this compound and Syn-RiboTAC were shown to effectively lower α-synuclein levels. The results indicated that treatment led to a measurable decrease in neurodegenerative markers associated with Parkinson's disease .

Case Study 2: Selectivity Testing

Further investigations into the selectivity of this compound involved competitive binding assays with various mutated RNAs. These experiments confirmed that this compound maintains its binding specificity even when faced with structural variations in IREs from other mRNAs .

Summary Table of Key Findings

| Feature | This compound-1.0 | This compound-2.0 | Syn-RiboTAC |

|---|---|---|---|

| Binding Affinity | Moderate | High (EC50 ~ 2.9 µM) | Enhanced |

| Cytotoxicity | Minimal | Minimal | Minimal |

| Selectivity | Moderate | High | High |

| Mechanism | Inhibits translation | Inhibits translation | Degrades mRNA |

| Efficacy in Neurons | Limited | Improved | Significantly improved |

Aplicaciones Científicas De Investigación

Key Findings:

- Binding Affinity : Synucleozid binds to specific structural elements within the SNCA IRE, stabilizing it and preventing ribosome assembly on the mRNA .

- Selectivity : In studies comparing its effects on various IRE-containing mRNAs, this compound significantly reduced α-synuclein levels while minimally affecting ferritin levels .

- Mechanistic Insights : The compound's action involves preventing ribosomes from detecting and translating SNCA mRNA, thereby decreasing α-synuclein production .

Therapeutic Potential

The primary application of this compound is in the treatment of neurodegenerative diseases associated with protein aggregation, particularly Parkinson's disease. By targeting α-synuclein mRNA, this compound holds promise as a therapeutic agent that could mitigate the pathological effects of α-synuclein accumulation.

Case Studies and Research Findings:

- In Vitro Studies : Research demonstrated that this compound effectively reduces α-synuclein levels in patient-derived neurons. The compound was shown to enhance cytoprotective effects significantly when compared to earlier versions like this compound-1.0 .

- Ribonuclease-Targeting Chimeras (RiboTACs) : Recent advancements have led to the development of RiboTACs based on this compound. These compounds not only bind to SNCA mRNA but also recruit ribonucleases to degrade it, resulting in a fivefold increase in potency compared to traditional this compound .

- Transcriptomic Analysis : Transcriptome-wide studies indicated that treatment with this compound resulted in selective degradation of SNCA mRNA while rescuing expression levels of other genes affected in Parkinson's disease models .

Summary Table of this compound Applications

Propiedades

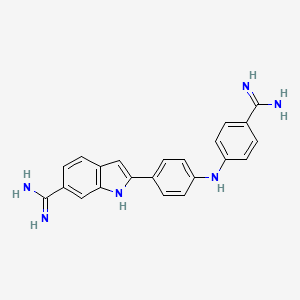

IUPAC Name |

2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXNWCLKYWDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.